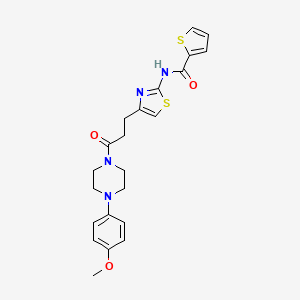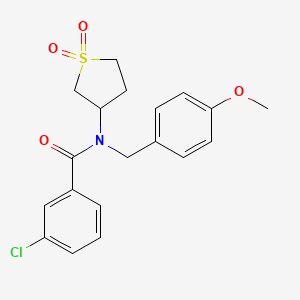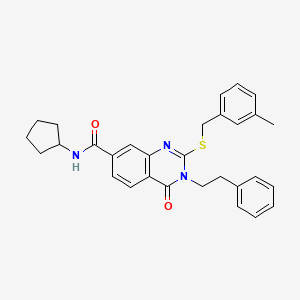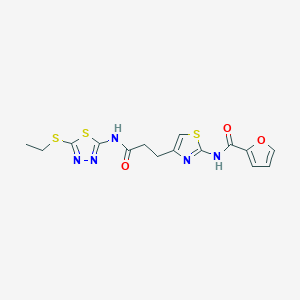
N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a furan ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings (like furan and thiazole) followed by the introduction of the other functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The thiazole ring, for example, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique
Synthesis and Biological Activities
- The compound and its derivatives have been synthesized and evaluated for antimicrobial activity, showcasing a range of responses against both Gram-positive and Gram-negative bacteria as well as fungal strains. These studies highlight the potential for developing new antimicrobial agents based on the structural framework of thiazolylcarboxamide derivatives (K. Ravindra et al., 2008; Sukriye Cakmak et al., 2022).
- Some compounds containing the ethylthio-1,3,4-thiadiazol moiety have shown promising antimicrobial and antifungal properties, suggesting their utility in addressing resistant microbial strains (S. Sirakanyan et al., 2015; Yasser H. Zaki et al., 2018).
Anticancer Potential
- The exploration into anticancer activities of thiazole derivatives, including the analysis of their mechanism of action and selectivity towards different cancer cell lines, has been a significant area of research. These studies contribute to the understanding of how structural variations within thiazole derivatives can impact their efficacy and selectivity as anticancer agents (D. Kaminskyy et al., 2015).
Molecular Characterization and Structural Analysis
- Detailed molecular characterization and structural analysis through techniques such as IR, NMR, XRD, and DFT studies provide insights into the electronic and conformational properties of these compounds. This information is crucial for understanding the interaction mechanisms with biological targets and for guiding the design of more effective derivatives (Sachin S. Wazalwar et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S3/c1-2-24-15-20-19-14(26-15)17-11(21)6-5-9-8-25-13(16-9)18-12(22)10-4-3-7-23-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPYIUZBVOLISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)
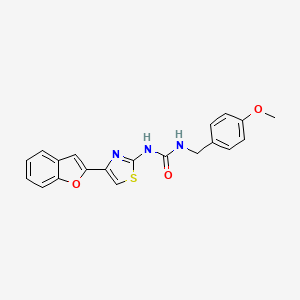
![1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823565.png)

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)
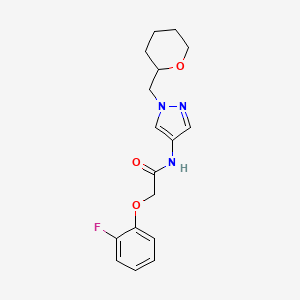
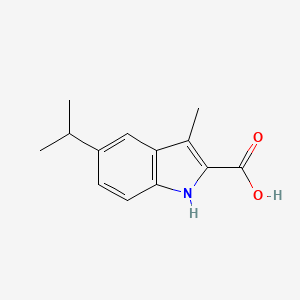
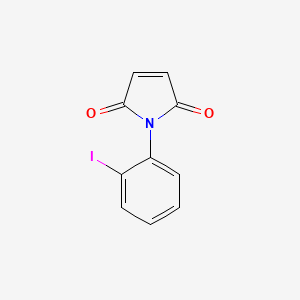
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

